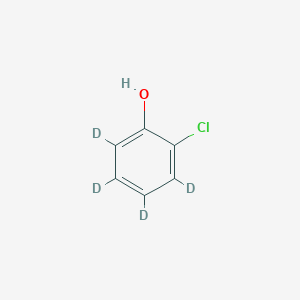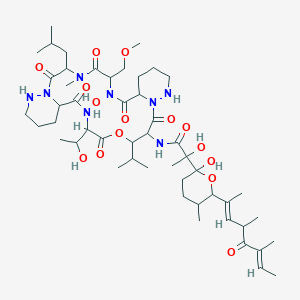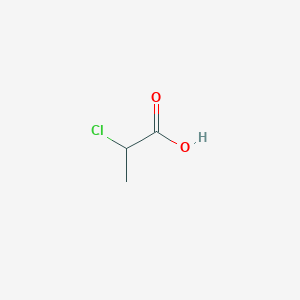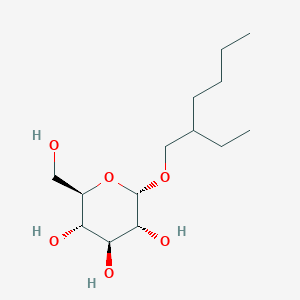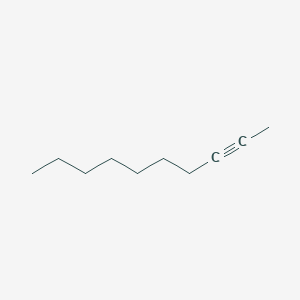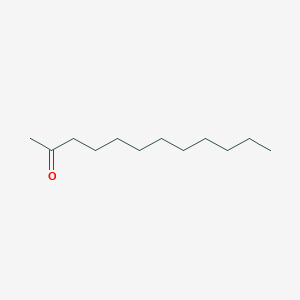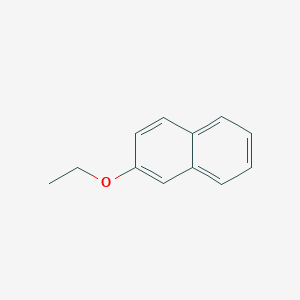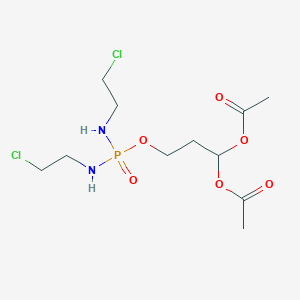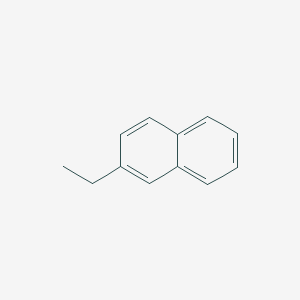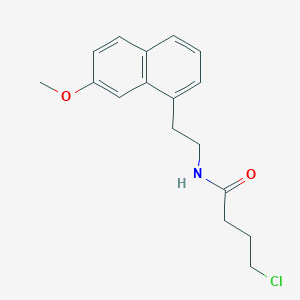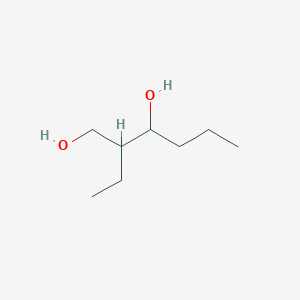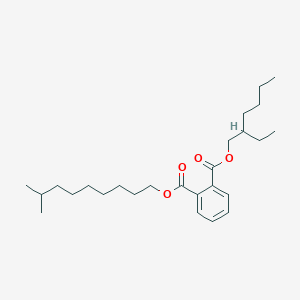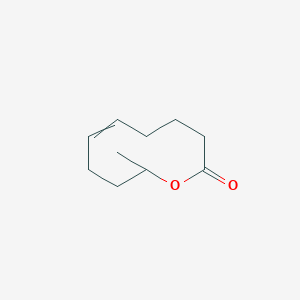
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one, commonly known as muscone, is a naturally occurring compound found in the musk gland of male musk deer. It is a bicyclic ketone with a strong, pleasant odor that has been used for centuries in perfumes and fragrances. In recent years, muscone has gained attention in the scientific community due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of muscone is not fully understood, but it is believed to act through various pathways in the body. Muscone has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It also activates the AMPK pathway, which is involved in energy metabolism and cellular homeostasis.
Efectos Bioquímicos Y Fisiológicos
Muscone has been shown to have various biochemical and physiological effects in animal studies. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and increase insulin sensitivity. Muscone has also been shown to improve cognitive function and memory in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using muscone in lab experiments is its natural origin, which makes it a potential alternative to synthetic compounds. Muscone also has a strong, pleasant odor, which makes it useful in sensory studies. However, one limitation of using muscone in lab experiments is its high cost, which may limit its use in large-scale studies.
Direcciones Futuras
There are several potential future directions for research on muscone. One area of interest is its potential use as a natural insect repellent. Muscone has been shown to repel mosquitoes and other insects, and further research could lead to the development of new natural insect repellents. Another area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of muscone and its potential therapeutic effects.
Métodos De Síntesis
Muscone can be synthesized through several methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of various reagents and catalysts to produce muscone from starting materials such as cyclohexanone and methyl vinyl ketone. Microbial fermentation involves the use of microorganisms such as bacteria or fungi to produce muscone from precursors such as muscone lactone.
Aplicaciones Científicas De Investigación
Muscone has shown potential therapeutic effects in various scientific studies. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Muscone has also been shown to improve cognitive function and memory in animal studies. Additionally, muscone has been investigated for its potential use as a natural insect repellent.
Propiedades
Número CAS |
136230-43-8 |
|---|---|
Nombre del producto |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-methyl-2,3,4,7,8,9-hexahydrooxecin-10-one |
InChI |
InChI=1S/C10H16O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h2-3,9H,4-8H2,1H3 |
Clave InChI |
ZQJNEWFZYVDTOV-UHFFFAOYSA-N |
SMILES |
CC1CCC=CCCCC(=O)O1 |
SMILES canónico |
CC1CCC=CCCCC(=O)O1 |
Sinónimos |
10-Methyl-3,4,5,8,9,10-hexahydro-2H-oxecin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



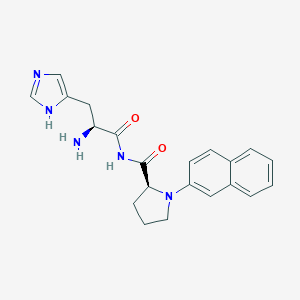
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
